Cancer Cell Selectivity: HTMC Demonstrates Preferential Cytotoxicity Toward Cancer Cells Versus Normal Lung Cells
2'-Hydroxy-2,3,4',6'-tetramethoxychalcone (HTMC) exhibits preferential toxicity toward cancer cell lines compared to normal lung cell lines [1]. This selectivity profile is a critical differentiator from non-selective cytotoxic agents. The compound demonstrated selective inhibition of human lung cancer cell growth without cytotoxicity to normal cells, with the mechanism involving G1 phase cell-cycle arrest through a p53-dependent pathway in A549 lung adenocarcinoma cells [2].
| Evidence Dimension | Selective cytotoxicity (cancer vs. normal cells) |
|---|---|
| Target Compound Data | Preferentially toxic to cancer cell lines; inhibited growth of human lung cancer cell lines without cytotoxicity to normal cells; G1 phase cell-cycle arrest in A549 cells |
| Comparator Or Baseline | Normal lung cell lines (vs. lung cancer cell lines) |
| Quantified Difference | Qualitative: Preferential toxicity; absence of cytotoxicity in normal cells |
| Conditions | In vitro: A549 lung adenocarcinoma cells; MTS assay; cell-cycle analysis |
Why This Matters
Selectivity toward cancer cells over normal cells is a key therapeutic index indicator; this property distinguishes HTMC from broadly cytotoxic agents and supports its prioritization in anticancer lead development programs.
- [1] Study of Anti-Lung Cancer Activity by Chalcone Derivatives. Airiti Library. 2007. U0003-1907200713402300. View Source
- [2] Chalcone HTMC causes in vitro selective cytotoxicity, cell-cycle G1 phase arrest through p53-dependent pathway in human lung adenocarcinoma A549 cells, and in vivo tumor growth suppression. Bioorg Med Chem Lett. 2010;20(22):6508-6512. View Source
